molecular formula C9H17NO2 B162165 Ethyl 4-aminocyclohexanecarboxylate CAS No. 1678-68-8

Ethyl 4-aminocyclohexanecarboxylate

Cat. No. B162165
CAS RN: 1678-68-8
M. Wt: 171.24 g/mol
InChI Key: WASRJUXSLHUONH-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

To an ice-cold solution of 4-aminocyclohexanecarboxylic acid (5.0 g, 34.92 mmol) in ethanol (20 mL) was added thionyl chloride (7.60 ml, 104.76 mmol) and the mixture heated up to 80° C. for 2-3 h. After the completion of reaction (by TLC), the solvent was evaporated under reduced pressure to give the desired product in quantitative yield.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([OH:10])=[O:9])[CH2:4][CH2:3]1.S(Cl)(Cl)=O.[CH2:15](O)[CH3:16]>>[NH2:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:15][CH3:16])=[O:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
NC1CCC(CC1)C(=O)O
Name
Quantity
7.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of reaction (by TLC)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1CCC(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.